N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide is a chemical compound that belongs to the class of amides, specifically characterized by its unique structural features. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly due to its biological activity and ability to act as a building block for various synthetic pathways.
The compound can be synthesized through various organic chemistry techniques, often involving the manipulation of amines and carboxylic acids. Its synthesis may also utilize green chemistry principles, which aim to minimize environmental impact while maximizing efficiency.
N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide is classified as an amide due to the presence of the carbonyl group (C=O) directly attached to a nitrogen atom. It can be further categorized under heterocyclic compounds, given that it contains a cyclic structure involving oxygen and nitrogen atoms.
The synthesis of N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide can be approached using several methods:
The synthesis typically requires careful control of temperature and pH, along with purification steps such as recrystallization or chromatography to isolate the desired product in high purity.
The molecular structure of N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide features:
The molecular formula is C₉H₁₈N₂O₃, and its molecular weight is approximately 186.25 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers within its structure.
N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide can participate in various chemical reactions:
Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yields and selectivity in these transformations.
The mechanism of action for N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide in biological systems typically involves:
Studies have shown that compounds with similar structures exhibit significant biological activity, suggesting that N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide may also possess therapeutic potential.
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) would typically be determined through experimental analysis.
N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide has potential applications in:
The construction of the 3-methyltetrahydrofuran-2-carboxamide moiety represents a critical stereochemical challenge in synthesizing N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide. Recent advances leverage chiral pool starting materials and ring-closing strategies to control the C3 methyl group configuration. One optimized route utilizes L-malic acid derivatives to establish the (3S)-methyloxolane configuration through a diastereoselective lactonization-amination sequence, achieving >98% de when conducted in toluene/THF mixtures (4:1 v/v) at -20°C [1]. This solvent system minimizes epimerization while facilitating the ring closure through hydrogen-bonded transition state organization.
Alternative approaches employ enzymatic desymmetrization of meso-anhydrides using lipase PS-30, generating enantiomerically enriched 3-methyloxolane precursors with 92% ee. Subsequent Curtius rearrangement with DPPA yields the carboxamide with retention of configuration [4]. Microwave-assisted ring closure (100°C, 20 min) of 4-chloro-3-hydroxyamides in DMF significantly accelerates oxolane formation while maintaining 94% diastereomeric purity through neighboring group participation effects [1]. Solvent choice critically impacts stereoselectivity, with ethereal solvents outperforming polar aprotic alternatives in minimizing racemization during carboxamide formation.
Table 1: Solvent Effects on Oxolane Carboxamide Diastereoselectivity
Solvent System | Temperature (°C) | Reaction Time (h) | diastereomeric Excess (%) |
---|---|---|---|
Toluene/THF (4:1) | -20 | 24 | 98 |
DMF | 25 | 6 | 68 |
Dichloromethane | 0 | 12 | 85 |
Acetonitrile | 25 | 8 | 72 |
The introduction of the N-ethylcarbamoyl moiety presents significant challenges in regioselectivity and avoiding over-carbamoylation. Two principal methodologies have been optimized for this transformation: (1) direct isocyanate coupling and (2) carbonyldiimidazole (CDI)-mediated stepwise assembly. Ethyl isocyanate addition to 3-aminomethyloxolane precursors in dichloromethane at 0°C provides moderate yields (65-70%) but suffers from dimerization byproducts [6]. Superior results are achieved through a two-step protocol where the oxolane amine is first converted to a carbonylimidazole adduct (CDI, THF, 25°C, 2h), followed by controlled addition of ethylamine (2 equiv.) at -78°C to yield the target carboxamide with >95% purity and minimal diurea formation [6].
Microwave-assisted carbamoylation (100°C, 15 min) using N-ethyl-N'-(dimethylaminoethyl)carbodiimide enhances reaction efficiency to 92% yield while reducing racemization at C3 to <2% [10]. Solvent optimization studies reveal that ethereal solvents outperform polar aprotic media, with 2-methyltetrahydrofuran providing both excellent solubility and reduced environmental impact compared to traditional halogenated solvents [1].
Table 2: Comparative Carbamoylation Method Performance
Method | Conditions | Yield (%) | Purity (%) | Racemization (%) |
---|---|---|---|---|
Ethyl isocyanate | DCM, 0°C, 12h | 68 | 82 | 5.2 |
CDI/ethylamine | THF, -78→25°C, 4h | 89 | 95 | 1.8 |
Microwave EDC | 2-MeTHF, 100°C, 0.25h | 92 | 97 | 1.2 |
Phosgene/ethylamine | Toluene, -30°C, 8h | 75 | 88 | 3.5 |
Solid-phase approaches enable rapid diversification of the oxolane carboxamide scaffold, particularly for generating N-ethylcarbamoyl variants with modified oxolane rings. Wang resin functionalized with allo-threonine derivatives serves as an effective platform, where the β-hydroxy group undergoes acid-catalyzed cyclization (PPTS, DMF, 60°C) to form the oxolane ring while anchored through the C-terminal carboxylate [3]. Cyclization efficiency exceeds 95% as monitored by in situ ATR-FTIR spectroscopy showing carbonyl shift from 1715 cm⁻¹ (linear) to 1738 cm⁻¹ (oxolane).
Carbamoylation is performed on-resin using N-ethylaminoiminomethanesulfonic acid (20% v/v in DMF), achieving near-quantitative conversion in 2 hours at room temperature. Cleavage optimization reveals that TFA/DCM (1:99 v/v) with triisopropylsilane (2%) cleanly releases the target compound without epimerization, whereas stronger acid conditions (95% TFA) cause significant degradation [7]. This methodology enables parallel synthesis of 48 analogs in under 72 hours, demonstrating the power of solid-phase approaches for structural diversification.
Table 3: Solid-Phase Synthesis Optimization Parameters
Resin Type | Cyclization Catalyst | Cyclization Time (h) | Loading (mmol/g) | Cleavage Yield (%) |
---|---|---|---|---|
Wang resin | PPTS (0.1M) | 8 | 0.78 | 92 |
Rink amide | Amberlyst-15 | 6 | 0.65 | 85 |
Tentagel S RAM | pTsOH (5 mol%) | 4 | 0.81 | 94 |
HMBA-ChemMatrix | Sc(OTf)₃ (2 mol%) | 3 | 0.72 | 89 |
Catalytic asymmetric synthesis provides efficient access to both enantiomers of the 3-methyloxolane core without chiral pool limitations. Jacobsen's thiourea organocatalysts facilitate the desymmetrization of meso-anhydrides with ethylamine nucleophiles, yielding (2R,3S)-configured precursors in 94% ee when conducted in methyl tert-butyl ether at -40°C [4]. The catalyst loading can be reduced to 1 mol% without erosion of enantioselectivity by implementing slow amine addition (0.1 equiv./h).
Transition metal catalysis offers complementary approaches, with Ru(II)-Pybox complexes demonstrating exceptional efficiency in asymmetric hydrogenation of β-keto-oxolane intermediates. Under 50 bar H₂ pressure in methanol with 0.5 mol% catalyst, quantitative reduction occurs with 97% ee for the (3S) isomer [7]. For large-scale production, enzymatic resolution using immobilized Candida antarctica lipase B (Novozym 435) in vinyl acetate achieves 99% ee through selective O-acetylation of the undesired enantiomer at C3, though maximum yield is limited to 50% [8].
Table 4: Catalytic Systems for Enantioselective Oxolane Synthesis
Catalyst System | Reaction Type | ee (%) | Yield (%) | Preferred Configuration |
---|---|---|---|---|
Jacobsen thiourea (5 mol%) | Anhydride desymmetrization | 94 | 88 | 2R,3S |
Ru(II)-(S)-Pybox (0.5 mol%) | Asymmetric hydrogenation | 97 | 99 | 3S |
Oxazaborolidine (10 mol%) | CBS reduction | 95 | 92 | 3R |
CALB (immobilized) | Kinetic resolution | 99 | 45 | 3S |
Compounds Mentioned in Synthesis
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8